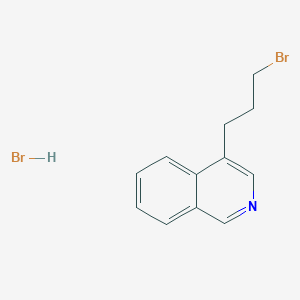

![molecular formula C18H19ClN2O B2381619 1-[2-(4-Chlorophenoxy)ethyl]-2-propan-2-ylbenzimidazole CAS No. 615279-51-1](/img/structure/B2381619.png)

1-[2-(4-Chlorophenoxy)ethyl]-2-propan-2-ylbenzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

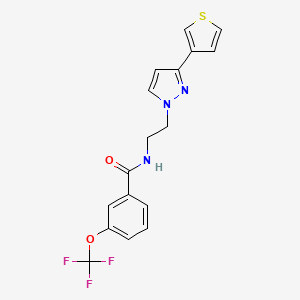

1-[2-(4-Chlorophenoxy)ethyl]-2-propan-2-ylbenzimidazole, also known as GW501516 or Endurobol, is a chemical compound that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed to treat metabolic and cardiovascular diseases, but it gained popularity among athletes and bodybuilders due to its ability to enhance endurance and performance.

Applications De Recherche Scientifique

Antifungal and Antimicrobial Applications

Compounds similar to 1-[2-(4-Chlorophenoxy)ethyl]-2-propan-2-ylbenzimidazole have been investigated for their antifungal and antimicrobial properties. For instance, imazalil, a compound with a somewhat similar structure, demonstrated high in vitro activity against pathogenic fungi and bacteria, showcasing its potential as an antifungal agent (Thienpont et al., 1981). Another study focused on the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, showing moderate antimicrobial activity against various bacterial and fungal strains (Sah et al., 2014). These studies highlight the potential of benzimidazole derivatives and related compounds in developing new antifungal and antimicrobial agents.

Anticancer Research

Compounds within the benzimidazole family have also been explored for their anticancer potential. For example, novel thiadiazoles and thiazoles incorporating pyrazole moiety were synthesized and evaluated as anticancer agents, showing promising results against specific cancer cell lines (Gomha et al., 2014). This indicates the relevance of exploring 1-[2-(4-Chlorophenoxy)ethyl]-2-propan-2-ylbenzimidazole and related structures for potential anticancer applications.

Anaesthetic Applications in Cold-blooded Vertebrates

The anaesthetic properties of related compounds have also been studied, particularly in cold-blooded vertebrates. Propoxate, a compound with a similar naming convention, was found to be a potent, polyvalent, and safe anaesthetic in cold-blooded vertebrates, significantly more potent than other anaesthetics like Tricaine (Thienpont & NIEMEGEERS, 1965). This suggests that compounds like 1-[2-(4-Chlorophenoxy)ethyl]-2-propan-2-ylbenzimidazole could have potential applications in veterinary medicine, particularly for procedures involving cold-blooded animals.

Mécanisme D'action

Target of Action

It is known that similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-d), a chlorphenoxy group pesticide, are commonly used selective herbicides . The targets of these compounds are usually broadleaf weeds .

Mode of Action

Compounds with similar structures, such as 2,4-d, are systemic herbicides that kill most broadleaf weeds by causing uncontrolled growth, but most grasses such as cereals, lawn turf, and grassland are relatively unaffected .

Biochemical Pathways

Similar compounds like 2,4-d are known to disrupt plant growth by over-stimulating the plant’s growth proteins .

Pharmacokinetics

Similar compounds like 2,4-d are known to be readily absorbed and distributed throughout the plant, leading to uncontrolled growth and eventual death .

Result of Action

Similar compounds like 2,4-d are known to cause uncontrolled growth in plants, leading to their eventual death .

Action Environment

Similar compounds like 2,4-d are known to be effective in various environmental conditions and are widely used in many countries around the world .

Propriétés

IUPAC Name |

1-[2-(4-chlorophenoxy)ethyl]-2-propan-2-ylbenzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O/c1-13(2)18-20-16-5-3-4-6-17(16)21(18)11-12-22-15-9-7-14(19)8-10-15/h3-10,13H,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSTQYKSUEUKMKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(4-Chlorophenoxy)ethyl]-2-propan-2-ylbenzimidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,3-Dimethylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2381538.png)

![1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylpyrrolidine](/img/structure/B2381543.png)

![[(2R,4R)-4-Fluoropyrrolidin-2-yl]methanol](/img/structure/B2381554.png)

![N'-{(E)-[2-(4-bromo-2-fluorophenoxy)phenyl]methylidene}-3,4,5-trimethoxybenzenecarbohydrazide](/img/structure/B2381556.png)

![Ethyl 6-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2381559.png)